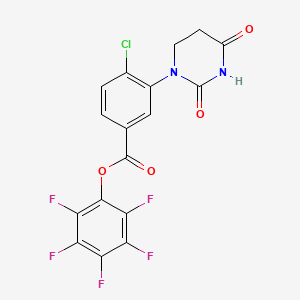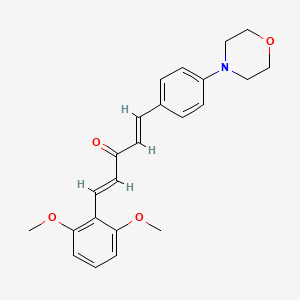
Anti-Influenza agent 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-Influenza agent 5, also known as Compound IIB-2, is a chalcone-like derivative that serves as an influenza nuclear export inhibitor. This compound is particularly effective against oseltamivir-resistant strains of the influenza virus. It hinders viral proliferation by obstructing the export of influenza virus nucleoprotein .
Méthodes De Préparation
The synthesis of Anti-Influenza agent 5 involves several steps. The synthetic routes typically include the use of chalcone derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Anti-Influenza agent 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
Anti-Influenza agent 5 has a wide range of scientific research applications:
Chemistry: It is used in the study of chalcone derivatives and their chemical properties.
Biology: It is used to study the mechanisms of viral inhibition and the role of nuclear export in viral replication.
Medicine: It is being researched for its potential use in treating influenza, especially strains resistant to other antiviral drugs.
Industry: It is used in the development of new antiviral drugs and therapies .
Mécanisme D'action
The mechanism of action of Anti-Influenza agent 5 involves the inhibition of the nuclear export of influenza virus nucleoprotein. This inhibition prevents the virus from replicating and spreading within the host. The molecular targets include the viral nucleoprotein and the cellular export machinery. The pathways involved include the nuclear export pathway and the viral replication cycle .
Comparaison Avec Des Composés Similaires
Anti-Influenza agent 5 is unique in its ability to inhibit the nuclear export of influenza virus nucleoprotein. Similar compounds include:
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor. Compared to these compounds, this compound offers a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+ |
Clé InChI |
UAFLPTJINUVNNC-OWKCIBLPSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


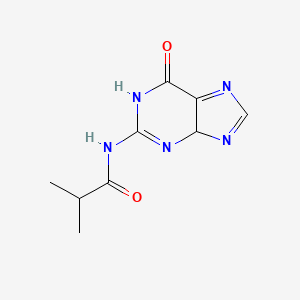

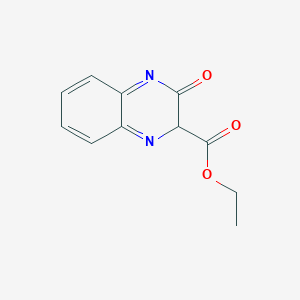


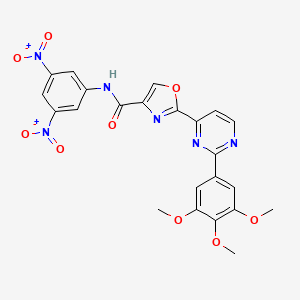
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
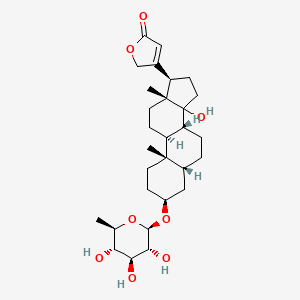
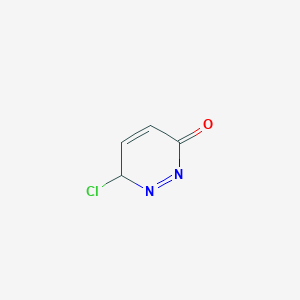
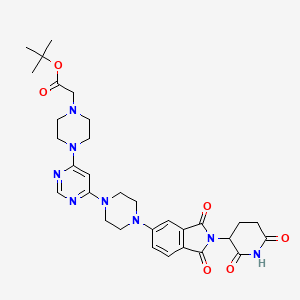
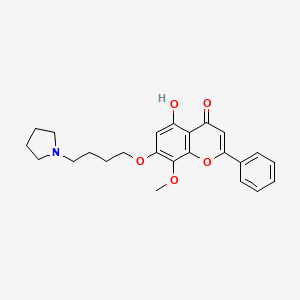
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
